Guanosine 2',3',5'-tribenzoate
Overview
Description
Synthesis Analysis
The synthesis of guanosine derivatives, such as Guanosine 2',3',5'-tribenzoate, often involves the protection of hydroxyl groups to enable specific modifications at desired positions on the nucleoside. A common approach includes the use of protecting groups like benzoate for the hydroxyl functions, followed by subsequent chemical reactions tailored to introduce specific substituents or to modify the guanine base. For instance, Zhang et al. (2003) demonstrated an efficient synthesis of 3′-Amino-3′-deoxyguanosine from guanosine, highlighting a multistep process that could be analogous to the synthesis of Guanosine 2',3',5'-tribenzoate by modifying the hydroxyl groups with benzoate moieties (Zhang, Cui, & Zhang, 2003).
Molecular Structure Analysis
The molecular structure of guanosine derivatives plays a critical role in their reactivity and interaction with other molecules. The introduction of tribenzoate groups in Guanosine 2',3',5'-tribenzoate likely affects its base pairing capabilities, steric accessibility, and overall molecular conformation. Studies on guanosine and its derivatives, such as the work by Druyan and Sparagana (1976) on the structure of guanosine cyclic monophosphates, provide valuable insights into how modifications can influence nucleoside conformations and properties (Druyan & Sparagana, 1976).
Chemical Reactions and Properties
The chemical behavior of Guanosine 2',3',5'-tribenzoate, including its reactivity and interaction with other chemical entities, would be significantly influenced by the benzoate moieties. For example, the protection of hydroxyl groups as benzoates can alter the nucleoside's reactivity towards phosphorylation, glycosylation, and other nucleophilic substitutions. Engels (1979) investigated the reactivity of guanosine derivatives, providing a framework for understanding how such modifications might affect chemical reactions (Engels, 1979).
Physical Properties Analysis
The physical properties of Guanosine 2',3',5'-tribenzoate, such as solubility, melting point, and stability, are expected to differ from those of unmodified guanosine due to the presence of benzoate groups. These modifications can influence the compound's behavior in solution, its crystalline structure, and its interaction with solvents and biomolecules. Insights into the physical properties can be gleaned from studies on similar nucleoside derivatives.
Chemical Properties Analysis
The chemical properties of Guanosine 2',3',5'-tribenzoate, including acidity, basicity, and nucleophilicity, would be influenced by the electronic effects of the benzoate groups. These groups can affect the electron distribution across the molecule, altering its reactivity and interactions with acids, bases, and other reactants. Research on guanosine derivatives, such as the analysis by Connolly et al. (1982) on guanosine 5'-O-(1-thiotriphosphate) and its diastereomers, offers a comparative perspective on how such modifications might impact the chemical properties of Guanosine 2',3',5'-tribenzoate (Connolly, Romaniuk, & Eckstein, 1982).
Scientific Research Applications
Supramolecular Hydrogels
- Application Summary : Guanosine and its derivatives have been used in the formation of supramolecular hydrogels . These hydrogels are cross-linked networks of hydrophilic polymer chains capable of imbibing large amounts of water .
- Methods of Application : The properties of these hydrogels can be tuned by changing external stimuli, such as pH, temperature, ionic strength, or variation in concentration of their components . Guanosine and its derivatives self-assemble into various entangled networks via noncovalent interactions like hydrogen bonding and charge interactions .
- Results or Outcomes : These hydrogels have profound implications in tissue engineering, controlled release of bioactive substances, sensing, catalysis, targeted drug delivery, and in optoelectronics .
Safety And Hazards
The specific safety and hazards associated with Guanosine 2’,3’,5’-tribenzoate are not mentioned in the search results.
Future Directions
The future directions for the research and application of Guanosine 2’,3’,5’-tribenzoate are not explicitly mentioned in the search results.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and resources.
properties
IUPAC Name |
[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25N5O8/c32-31-34-25-22(26(37)35-31)33-17-36(25)27-24(44-30(40)20-14-8-3-9-15-20)23(43-29(39)19-12-6-2-7-13-19)21(42-27)16-41-28(38)18-10-4-1-5-11-18/h1-15,17,21,23-24,27H,16H2,(H3,32,34,35,37)/t21-,23-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBAVDJTYIQBI-VBHAUSMQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00984513 | |
Record name | 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
595.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine 2',3',5'-tribenzoate | |
CAS RN |
66048-53-1 | |
Record name | Guanosine, 2′,3′,5′-tribenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66048-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Guanosine 2',3',5'-tribenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-9-(2,3,5-tri-O-benzoylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00984513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Guanosine 2',3',5'-tribenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.062 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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